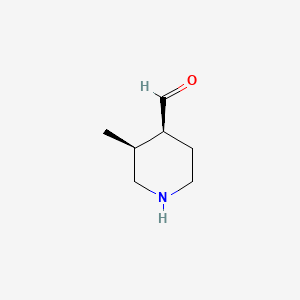
2-(difluoromethyl)-2H-indazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-2H-indazol-5-amine is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the difluoromethyl group imparts distinct characteristics to the compound, making it valuable in medicinal chemistry, agrochemicals, and material sciences.
Preparation Methods
One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the difluoromethylation of heterocycles via a radical process has been reported to be effective . Industrial production methods often involve the use of commercially available reagents like TMS-CF2H for the nucleophilic transfer of the difluoromethyl group .
Chemical Reactions Analysis
2-(Difluoromethyl)-2H-indazol-5-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Cross-Coupling: Cross-coupling reactions, such as those involving palladium catalysts, are commonly used to form C-C bonds with the difluoromethyl group.
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts like palladium. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Difluoromethyl)-2H-indazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-2H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, interacting with enzymes and receptors in biological systems . This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
2-(Difluoromethyl)-2H-indazol-5-amine can be compared with other similar compounds, such as:
2-(Trifluoromethyl)-2H-indazole: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to different chemical and biological properties.
2-(Difluoromethyl)-1H-indazole: The position of the difluoromethyl group on the indazole ring can affect the compound’s reactivity and interactions.
2-(Difluoromethyl)-benzimidazole: This compound has a similar difluoromethyl group but a different core structure, leading to variations in its applications and properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and makes it valuable in various fields of research.
Properties
Molecular Formula |
C8H7F2N3 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-(difluoromethyl)indazol-5-amine |
InChI |
InChI=1S/C8H7F2N3/c9-8(10)13-4-5-3-6(11)1-2-7(5)12-13/h1-4,8H,11H2 |
InChI Key |
PRXJEKYRNHXCFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN(C=C2C=C1N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-{1h-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride](/img/structure/B13516161.png)
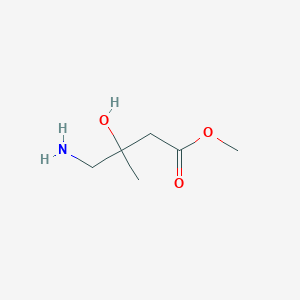

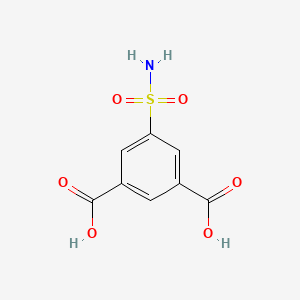

![[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanol](/img/structure/B13516180.png)
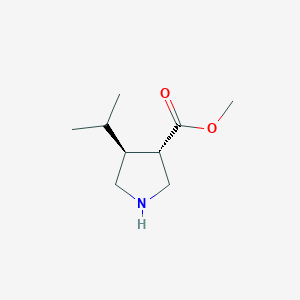
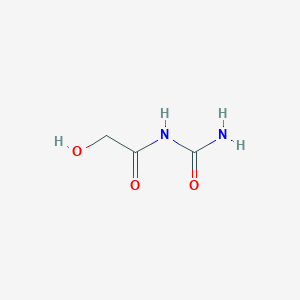



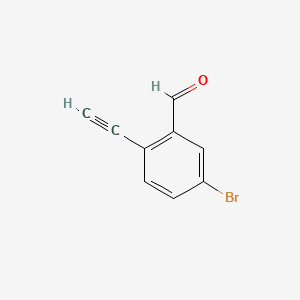
![{4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride](/img/structure/B13516219.png)
